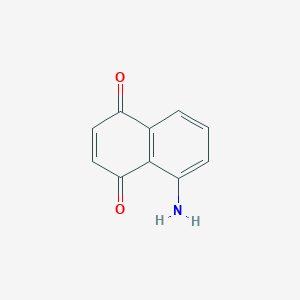

5-Aminonaphthalene-1,4-dione

CAS No.: 63038-00-6

Cat. No.: VC3769608

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63038-00-6 |

|---|---|

| Molecular Formula | C10H7NO2 |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 5-aminonaphthalene-1,4-dione |

| Standard InChI | InChI=1S/C10H7NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H,11H2 |

| Standard InChI Key | PRIYDLUXFBTENF-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=O)C=CC2=O)C(=C1)N |

| Canonical SMILES | C1=CC2=C(C(=O)C=CC2=O)C(=C1)N |

Introduction

Chemical Structure and Properties

5-Aminonaphthalene-1,4-dione features a naphthalene backbone with two carbonyl groups at positions 1 and 4, creating the quinone functionality, and an amino group at position 5. This structural arrangement is responsible for its distinctive chemical behavior and biological activities.

Physical and Chemical Identifiers

The compound is characterized by several key identifiers that facilitate its recognition and categorization in chemical databases and research contexts.

Table 1: Key Physical and Chemical Properties of 5-Aminonaphthalene-1,4-dione

| Property | Value |

|---|---|

| IUPAC Name | 5-aminonaphthalene-1,4-dione |

| Molecular Formula | C10H7NO2 |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 63038-00-6 |

| InChI | InChI=1S/C10H7NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H,11H2 |

| InChI Key | PRIYDLUXFBTENF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=O)C=CC2=O)C(=C1)N |

These properties provide essential information for researchers working with this compound, enabling precise identification and characterization.

Chemical Reactivity

The reactivity of 5-Aminonaphthalene-1,4-dione is influenced by both the quinone moiety and the amino functional group, allowing it to participate in various chemical transformations.

Oxidation-Reduction Properties

Like other naphthoquinones, 5-Aminonaphthalene-1,4-dione can undergo redox reactions, cycling between the quinone and hydroquinone forms. This property is particularly important for its biological activities, as it enables the generation of reactive oxygen species (ROS) through redox cycling.

Substitution Reactions

The amino group at position 5 provides a nucleophilic site for various substitution reactions, particularly with electrophilic reagents. This allows for further functionalization and the synthesis of diverse derivatives with potentially enhanced biological activities.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 5-Aminonaphthalene-1,4-dione, each with specific advantages in terms of yield, purity, and scalability.

Reaction of 1,4-Naphthoquinone with Ammonia

A common approach involves the reaction of 1,4-naphthoquinone with ammonia or appropriate amine compounds under controlled conditions. This method typically requires elevated temperatures to facilitate the nucleophilic addition of ammonia to the quinone system.

Industrial Production Methods

In industrial settings, the synthesis of 5-Aminonaphthalene-1,4-dione employs optimized reaction conditions and specialized equipment to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with the required specifications.

Mechanism of Action

The biological effects of 5-Aminonaphthalene-1,4-dione are mediated through several mechanisms, which collectively contribute to its diverse pharmacological properties.

Generation of Reactive Oxygen Species

Like other naphthoquinones, 5-Aminonaphthalene-1,4-dione can generate semiquinone radical anions and reactive oxygen species through redox cycling. These reactive species can cause oxidative stress in cells, leading to damage of cellular components and ultimately cell death.

Alteration of Cell Membrane Permeability

5-Aminonaphthalene-1,4-dione can interact with cell membranes, affecting their permeability. This interaction leads to the efflux of potassium ions (K+) and leakage of intracellular substances, disrupting cellular homeostasis and contributing to its antimicrobial and cytotoxic effects.

Interaction with Cellular Targets

The compound may interact with various biomolecules, including proteins and nucleic acids, influencing cellular signaling pathways and metabolic processes. These interactions can disrupt normal cellular functions, contributing to the compound's biological effects.

Biological Activities

5-Aminonaphthalene-1,4-dione exhibits a spectrum of biological activities that make it relevant for various potential applications in medicine and biotechnology.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. This activity is primarily attributed to its ability to generate reactive oxygen species and disrupt cell membrane integrity, leading to the death of microbial cells.

Anticancer Properties

5-Aminonaphthalene-1,4-dione and related naphthoquinone derivatives have shown promising anticancer activities. Studies have demonstrated their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) .

Research on naphthoquinone derivatives has revealed that they can induce apoptosis in cancer cells through specific molecular mechanisms. For instance, certain sulfanyl-phenylamino-1,4-naphthoquinone derivatives have been found to kill cancer cells at nanomolar concentrations by upregulating caspase-3 and caspase-7 expression .

Table 2: Cytotoxic Activity of Selected Naphthoquinone Derivatives Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Effective Concentration | Mechanism |

|---|---|---|---|

| Compound 5e | MCF-7 | 50 nM | Upregulation of caspases, cell cycle arrest at G1 phase |

| Compound 5f | MCF-7 | 90 nM | Upregulation of caspases, cell cycle arrest at G1 phase |

| Compound 5p | MCF-7 | 20 nM | Upregulation of caspases, cell cycle arrest at G1 phase |

These findings suggest that naphthoquinone derivatives, including those related to 5-Aminonaphthalene-1,4-dione, have significant potential as anticancer agents .

Antioxidant Properties

Paradoxically, despite its ability to generate reactive oxygen species, 5-Aminonaphthalene-1,4-dione also exhibits antioxidant properties under certain conditions. This dual nature makes it an interesting compound for research in oxidative stress-related conditions.

Research Applications

The unique properties of 5-Aminonaphthalene-1,4-dione have led to its application in various research areas, particularly in medicinal chemistry and organic synthesis.

As a Building Block in Organic Synthesis

In organic chemistry, 5-Aminonaphthalene-1,4-dione serves as a versatile building block for the synthesis of more complex molecules. Its functional groups provide strategic points for further modifications, enabling the creation of diverse molecular libraries for various applications.

Development of Anticancer Agents

The cytotoxic properties of 5-Aminonaphthalene-1,4-dione and related compounds have spurred research into their potential as anticancer agents. Modifications of the basic structure aim to enhance selectivity for cancer cells while minimizing toxicity to normal cells .

Antimicrobial Research

Given its antimicrobial properties, 5-Aminonaphthalene-1,4-dione is being investigated as a potential lead compound for developing new antimicrobial agents, particularly in the context of addressing antibiotic resistance.

Comparison with Related Compounds

To better understand the unique properties of 5-Aminonaphthalene-1,4-dione, it is instructive to compare it with structurally related compounds.

Comparison with Other Naphthoquinones

Table 3: Comparison of 5-Aminonaphthalene-1,4-dione with Related Compounds

| Compound | Structural Difference | Impact on Properties |

|---|---|---|

| 1,4-Naphthoquinone | Lacks the amino group at position 5 | Different reactivity profile, serves as parent compound |

| 5-Hydroxy-1,4-naphthoquinone | Contains a hydroxyl group instead of an amino group at position 5 | Different hydrogen bonding capabilities and redox properties |

| 2-Amino-1,4-naphthoquinone | Amino group at position 2 instead of position 5 | Different electronic effects on the quinone system, altering reactivity |

The positioning of the amino group at the 5-position in 5-Aminonaphthalene-1,4-dione imparts unique properties that distinguish it from these related compounds, particularly in terms of its reactivity and biological activity profile.

Synthetic Derivatives and Structure-Activity Relationships

Research on naphthoquinone derivatives has provided insights into the relationship between structural modifications and biological activities.

Mechanistic Studies of Anticancer Activity

Investigations into the anticancer mechanisms of naphthoquinone derivatives have revealed that they induce apoptosis in cancer cells through specific pathways. Techniques such as acridine orange/ethidium bromide (AO/EB) staining, Annexin V/propidium iodide (PI) analysis, and cell cycle analysis have been employed to elucidate these mechanisms .

Future Research Directions

The current understanding of 5-Aminonaphthalene-1,4-dione points to several promising directions for future research.

Development of Targeted Anticancer Agents

Given the cytotoxic properties of naphthoquinone derivatives, future research could focus on developing more targeted anticancer agents based on the 5-Aminonaphthalene-1,4-dione scaffold. This could involve the incorporation of targeting moieties to enhance selectivity for cancer cells .

Exploration of Antimicrobial Applications

Further investigation of the antimicrobial properties of 5-Aminonaphthalene-1,4-dione could lead to the development of new antimicrobial agents, particularly against drug-resistant pathogens.

Investigation of Structure-Activity Relationships

Systematic studies of structure-activity relationships in 5-Aminonaphthalene-1,4-dione derivatives could provide valuable insights for the rational design of compounds with enhanced biological activities and improved pharmaceutical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume